molecular formula C6H3BCl2F3K B063695 Potassium (2,4-dichlorophenyl)trifluoroborate CAS No. 192863-38-0

Potassium (2,4-dichlorophenyl)trifluoroborate

Cat. No.: B063695
CAS No.: 192863-38-0
M. Wt: 252.9 g/mol
InChI Key: MASOPVJEJIORDH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Potassium (2,4-dichlorophenyl)trifluoroborate is a type of organoboron reagent Organoboron compounds are generally known to interact with various biological targets, often acting as nucleophilic coupling partners in metal-catalyzed cross-coupling reactions .

Mode of Action

The mode of action of this compound involves its use as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions . These reactions are most commonly catalyzed by metals such as copper, rhodium, nickel, or palladium . The compound’s interaction with its targets leads to the formation of new carbon-carbon bonds, which can result in the synthesis of a wide range of organic compounds .

Biochemical Pathways

The compound’s role in cross-coupling reactions suggests that it may influence a variety of biochemical pathways, particularly those involving the synthesis of organic compounds .

Pharmacokinetics

As an organoboron compound, it is expected to have unique pharmacokinetic properties that influence its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is involved in. As a nucleophilic coupling partner in cross-coupling reactions, the compound can facilitate the formation of new carbon-carbon bonds, leading to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is known to be moisture- and air-stable, and is remarkably compliant with strong oxidative conditions . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as humidity, oxygen levels, and the presence of oxidizing agents .

Biochemical Analysis

Biochemical Properties

Potassium (2,4-dichlorophenyl)trifluoroborate is primarily used as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions . These reactions are most commonly catalyzed by copper, rhodium, nickel, or palladium

Cellular Effects

It is known that organoboron reagents, such as this compound, can influence cell function through their role in cross-coupling reactions . These reactions can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is primarily through its role in cross-coupling reactions . In these reactions, this compound acts as a nucleophilic coupling partner, interacting with various biomolecules. The exact nature of these interactions, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, can vary depending on the specific reaction and conditions.

Temporal Effects in Laboratory Settings

Potassium organotrifluoroborates are known for their stability and resistance to degradation .

Metabolic Pathways

As an organoboron reagent, it is likely to interact with various enzymes and cofactors in the context of cross-coupling reactions .

Preparation Methods

Potassium (2,4-dichlorophenyl)trifluoroborate can be synthesized through the reaction of 2,4-dichlorophenylboronic acid with potassium bifluoride. The reaction typically proceeds as follows :

C6H3B(OH)2Cl2+KHF2C6H3BCl2F3K+2H2O\text{C}_6\text{H}_3\text{B(OH)}_2\text{Cl}_2 + \text{KHF}_2 \rightarrow \text{C}_6\text{H}_3\text{BCl}_2\text{F}_3\text{K} + 2\text{H}_2\text{O} C6​H3​B(OH)2​Cl2​+KHF2​→C6​H3​BCl2​F3​K+2H2​O

This method involves the use of potassium bifluoride as a fluorinating agent, which reacts with the boronic acid to form the trifluoroborate salt. The reaction is typically carried out under ambient conditions, making it a convenient and efficient synthetic route .

Chemical Reactions Analysis

Potassium (2,4-dichlorophenyl)trifluoroborate is known for its reactivity in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling . This compound can undergo the following types of reactions:

Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran. The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in organic synthesis .

Comparison with Similar Compounds

Properties

IUPAC Name

potassium;(2,4-dichlorophenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BCl2F3.K/c8-4-1-2-5(6(9)3-4)7(10,11)12;/h1-3H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASOPVJEJIORDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C=C(C=C1)Cl)Cl)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BCl2F3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635467
Record name Potassium (2,4-dichlorophenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192863-38-0
Record name Potassium (2,4-dichlorophenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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